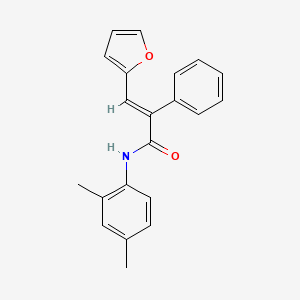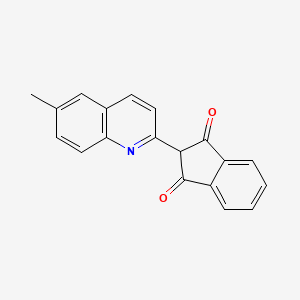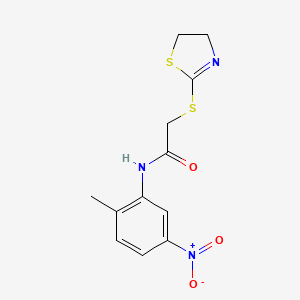
5-(4-ethylbenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylbenzylidene)-2,4-imidazolidinedione, commonly known as EBID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBID is a yellow crystalline powder that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of EBID is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. EBID has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to disrupt the function of microtubules, proteins involved in cell division and movement.
Biochemical and physiological effects:
EBID has been shown to have various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antibacterial activity. EBID has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of various fungal and bacterial strains.
実験室実験の利点と制限
EBID has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, EBID also has some limitations, including its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of EBID, including the development of novel synthetic methods for its preparation, the investigation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. Additionally, the use of EBID as a fluorescent probe for the detection of metal ions and as a chiral auxiliary for the synthesis of enantiopure compounds could be further explored.
合成法
EBID can be synthesized through various methods, including the reaction of 4-ethylbenzaldehyde and hydantoin in the presence of a catalyst, the reaction of 4-ethylbenzaldehyde and urea in the presence of a catalyst, and the reaction of 4-ethylbenzaldehyde and thiosemicarbazide in the presence of a catalyst. The yield and purity of EBID can vary depending on the synthesis method used.
科学的研究の応用
EBID has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, EBID has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In organic synthesis, EBID has been used as a chiral auxiliary for the synthesis of enantiopure compounds. In medicinal chemistry, EBID has been studied for its potential anticancer, antifungal, and antibacterial activities.
特性
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOFWFUMGSUSW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-ethylbenzylidene)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)